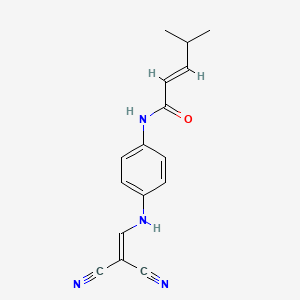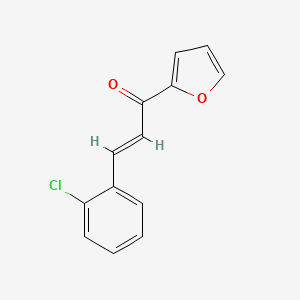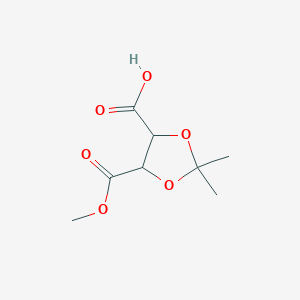
rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Descripción general
Descripción
Rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, also known as rac-5-MCD, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a melting point of 8°C and a boiling point of 190°C. Rac-5-MCD is a cyclic dioxolane derivative and is used in a variety of industrial and laboratory applications.
Aplicaciones Científicas De Investigación
Rac-5-MCD has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances. Rac-5-MCD has also been used in the synthesis of polymers, dyes, and catalysts.
Mecanismo De Acción
Rac-5-MCD is an acylating agent and can react with nucleophiles, such as amines, alcohols, and thiols. The reaction with amines produces an amide, while the reaction with alcohols produces an ester. The reaction with thiols produces a thioester. The reaction mechanism involves the formation of an intermediate acylium ion, which then reacts with the nucleophile to form the desired product.
Efectos Bioquímicos Y Fisiológicos
Rac-5-MCD has been used in the synthesis of various compounds that have a wide range of biochemical and physiological effects. For example, it has been used in the synthesis of anti-inflammatory drugs, anticoagulants, and anti-cancer drugs. It has also been used in the synthesis of compounds that can act as inhibitors of enzymes, such as proteases, kinases, and phosphatases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-5-MCD is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively stable and has a low toxicity. However, it is not suitable for use in reactions that involve strong bases or acids, as it can be easily hydrolyzed.
Direcciones Futuras
In the future, rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid may be used in the synthesis of novel compounds with therapeutic properties. It may also be used in the synthesis of compounds that can be used as imaging agents or as catalysts for chemical reactions. Additionally, rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid may be used in the synthesis of compounds that can be used in the detection of disease markers. Finally, rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid may be used in the synthesis of compounds that can be used as biosensors or as catalysts for biochemical reactions.
Propiedades
IUPAC Name |
5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLIEXYHDLWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-[1,3]dioxolane-4,5-dicarboxylic acid, monomethyl ester | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
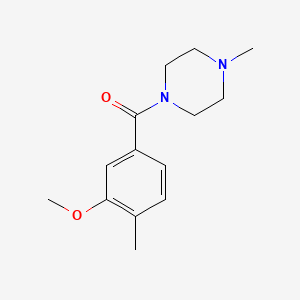


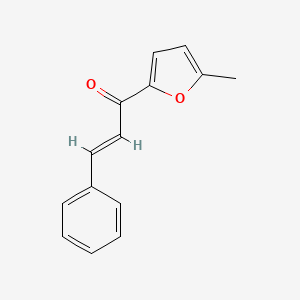
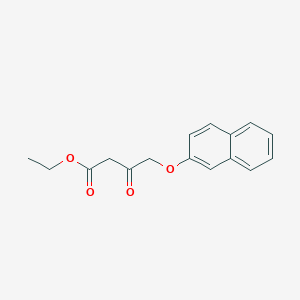
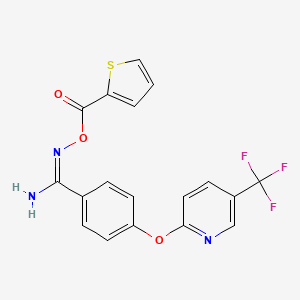
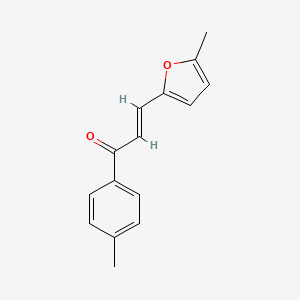
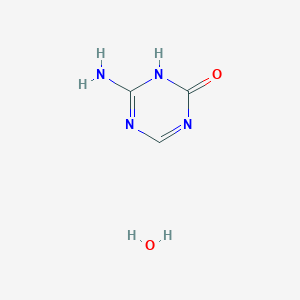

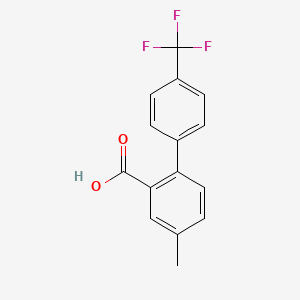
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
